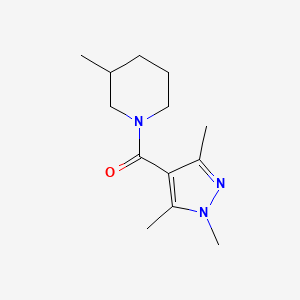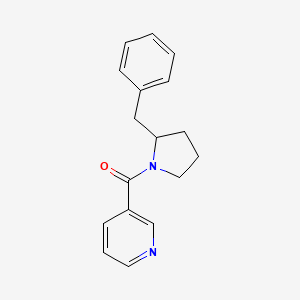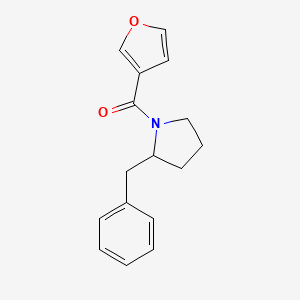
1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine, also known as IMPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In
作用機序
The mechanism of action of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the dopamine and glutamate systems. 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in the regulation of dopamine release. It has also been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of glutamate release.
Biochemical and Physiological Effects:
1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine has been shown to have various biochemical and physiological effects, including the modulation of dopamine and glutamate release, the inhibition of acetylcholinesterase activity, and the induction of neuroprotection. In animal studies, 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine has been shown to improve memory and learning, reduce oxidative stress, and protect against neurotoxicity.
実験室実験の利点と制限
One of the main advantages of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine is its potential as a tool for studying the mechanisms underlying various neurological disorders. It has been shown to have a high affinity for various receptors involved in the regulation of dopamine and glutamate release, making it a useful tool for investigating the role of these neurotransmitter systems in various neurological disorders. However, one of the main limitations of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine. One area of interest is the development of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine-based drugs for the treatment of various neurological disorders. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine, which could lead to the development of new therapies for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine and its potential as a tool for studying the regulation of dopamine and glutamate release in the brain.
合成法
The synthesis of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine involves a multistep process that begins with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. This intermediate is then reacted with pyrrolidine and isobutyryl chloride to yield 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine. The overall yield of the synthesis is approximately 40%, and the purity of the compound can be verified using various analytical techniques, including NMR spectroscopy and HPLC.
科学的研究の応用
1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. In pharmacology, it has been studied for its potential as a ligand for various receptors, including the dopamine D2 receptor and the sigma-1 receptor. In neuroscience, it has been investigated for its potential as a tool for studying the mechanisms underlying various neurological disorders.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)15(17)16-10-4-5-14(16)12-6-8-13(18-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWKOHLOFVWDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC1C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492894.png)
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7492899.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)
![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492951.png)


![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)

